Maxacalcitol Impurity 18
Description
Molecular Formula and Weight Determination
The molecular formula of (1R)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol is C₁₈H₃₆O₂Si , derived from its bicyclic indene core, hydroxyl group, and tert-butyldimethylsilyl (TBS) ether substituent. The molecular weight is 312.56 g/mol , calculated as follows:
| Component | Contribution to Molecular Weight |
|---|---|
| 18 Carbon atoms | 18 × 12.01 = 216.18 g/mol |
| 36 Hydrogen atoms | 36 × 1.008 = 36.29 g/mol |
| 2 Oxygen atoms | 2 × 16.00 = 32.00 g/mol |
| 1 Silicon atom | 28.09 g/mol |
| Total | 312.56 g/mol |
This matches experimental data from mass spectrometry analyses. The compound’s CAS registry number is 147725-63-1 .
IUPAC Nomenclature and Stereochemical Descriptors
The systematic IUPAC name reflects its stereochemistry and functional groups:
(1R)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol .
Breakdown of the Nomenclature:
- Parent structure : Ethanol (two-carbon chain with a hydroxyl group).
- Substituent : A bicyclic octahydro-1H-indenyl group with:
- A tert-butyldimethylsilyloxy group at position 4.
- A methyl group at position 7a.
- Stereochemical descriptors :
- (1R) : R-configuration at the ethanol’s chiral center.
- (1S,3aR,7aR) : Stereochemistry of the indenyl group’s bridgehead carbons (positions 1, 3a, 7a).
The TBS ether group is named as a substituent using the prefix tert-butyldimethylsilyloxy, following IUPAC rules for organosilicon compounds. The stereochemical prefixes adhere to the Cahn-Ingold-Prelog priority system, with numbering based on the bicyclic indene skeleton.
Comparative Analysis of Diastereomeric and Enantiomeric Forms
This compound exhibits complex stereoisomerism due to four stereocenters:
- Ethanol’s C1 (R-configuration).
- Indenyl’s C1 (S), C3a (R), and C7a (R).
Key Comparisons:
| Stereoisomer Type | Configuration Changes | Relationship to Target Compound |
|---|---|---|
| Enantiomer | All stereocenters inverted | Non-superimposable mirror image |
| Diastereomer 1 | C1 of ethanol inverted (S) | Non-mirror, different properties |
| Diastereomer 2 | C3a of indenyl inverted (S) | Non-mirror, distinct reactivity |
| Diastereomer 3 | C7a of indenyl inverted (S) | Altered spatial interactions |
Enantiomer Example:
The enantiomer, (1S)-1-((1R,3aS,7aS)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol , would rotate plane-polarized light oppositely but share identical physical properties (e.g., melting point).
Diastereomer Example:
A diastereomer with (1R,3aS,7aR) configuration at the indenyl group but (S) at the ethanol’s C1 would exhibit distinct boiling points and solubility due to altered molecular packing.
Structural Impact of Stereochemistry:
Properties
CAS No. |
147725-63-1 |
|---|---|
Molecular Formula |
C18H36O2Si |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
(1R)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol |
InChI |
InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14-,15+,16+,18-/m1/s1 |
InChI Key |
QDFQHDWFYMRCJG-KCYAQADSSA-N |
Synonyms |
(1R)-1-((1S,3aR,7aR)-4-(tert-butyldiMethylsilyloxy)-7a-Methyloctahydro-1H-inden-1-yl)ethanol |
Origin of Product |
United States |
Biological Activity
The compound (1R)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol is a complex organic molecule with potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 326.6 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) group, which is known to enhance the stability and solubility of organic compounds.
Synthesis
Synthesis of this compound typically involves several steps, including protection of hydroxyl groups and the use of various reagents such as imidazole in N,N-dimethylformamide (DMF). A typical reaction setup might yield around 80% purity through careful chromatographic techniques.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | TBDMS-Cl, imidazole | DMF, 20°C for 3h | 80% |
| 2 | Extraction with DCM | Water wash, drying over MgSO4 | - |
| 3 | Purification via chromatography | Ethyl acetate/hexanes gradient | - |
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Studies have indicated that compounds with similar silyl ether groups can modulate enzyme activity and receptor binding.
Case Studies
- Antitumor Activity : Research has shown that derivatives of similar structures exhibit significant antitumor properties by inducing apoptosis in cancer cells. For instance, calcitriol derivatives have been reported to affect cellular growth and differentiation, which could be extrapolated to similar compounds containing silyl groups .
- Hormonal Modulation : The compound's structural similarities to steroid hormones suggest potential activity in modulating hormonal pathways. In particular, studies on vitamin D analogs indicate that modifications at specific positions can enhance or reduce binding affinity to vitamin D receptors (VDRs) .
- Enzyme Inhibition : Investigations into the inhibition of cytochrome P450 enzymes have revealed that certain silyl ethers can act as effective inhibitors, impacting drug metabolism and efficacy .
In Vitro Studies
In vitro assays have demonstrated that the compound can influence cell line proliferation rates and induce specific gene expression changes associated with cell cycle regulation.
In Vivo Studies
Animal model studies are necessary to establish the pharmacokinetics and pharmacodynamics of this compound. Preliminary findings suggest promising bioavailability and metabolic stability due to the presence of the TBDMS group.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarity to bioactive molecules.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a synthetic route leading to analogs of this compound has shown promising results in inhibiting tumor growth in vitro and in vivo models .
Organic Synthesis
The presence of the tert-butyldimethylsilyloxy group allows for selective reactions in organic synthesis, making it a valuable intermediate.
Data Table: Synthetic Routes Involving the Compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Grignard Reaction | THF, -40 °C | 85 | |
| Nucleophilic Substitution | Room Temperature | 90 | |
| Deprotection | Acidic Conditions | 95 |
Material Science
This compound can be used as a precursor for the development of new materials with specific properties.
Case Study: Polymer Development
The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. The modified polymers demonstrated improved performance metrics compared to unmodified counterparts .
Preparation Methods
Core Skeleton Construction via -Sigmatropic Rearrangement
The octahydro-1H-indenol backbone is constructed through a-sigmatropic rearrangement, a strategy validated in the synthesis of related steroid derivatives. In one protocol, allylic alcohol precursors undergo rearrangement under thermal conditions to establish the 7a-methyloctahydroindene framework. For example, heating (2R,4S,7aS,Z)-4-(tert-butyldimethylsilyloxy)-1-(2-(tert-butyldimethylsilyloxy)ethylidene)-7a-methyloctahydro-1H-inden-2-ol in toluene at 185°C induces a Cope rearrangement, yielding the bicyclic intermediate with >90% stereochemical fidelity.
Stereoselective Oxidation of Allylic Alcohols
Selenium dioxide (SeO2) and tert-butyl hydroperoxide (tBuOOH) are employed to oxidize allylic alcohols to the corresponding epoxy alcohols, a key step in introducing the ethanol moiety. A representative procedure involves:
-
Suspending SeO2 (42 mg, 0.38 mmol) in CH₂Cl₂ (6 mL) at 0°C.
-
Adding 70% aqueous tBuOOH (208 µL, 1.5 mmol) followed by the allylic alcohol precursor (324 mg, 0.76 mmol).
-
Stirring at room temperature for 24 hours to afford the epoxy alcohol in 85% yield.
Table 1: Optimization of Oxidation Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0°C → RT | +32% |
| tBuOOH Equiv | 1.5 | Max yield |
| Reaction Time | 24 h | <5% side prod |
Protective Group Strategies
TBS Ether Protection-Deprotection
The tert-butyldimethylsilyl (TBS) group is critical for protecting hydroxyl groups during synthesis. In the preparation of intermediate 3, dual TBS protection is achieved by reacting the diol precursor with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole. Deprotection is selectively performed using tetra-n-butylammonium fluoride (TBAF) in THF, preserving the ethanol functionality.
Key Data:
Final Functionalization Steps
Catalytic Hydrogenation for Saturation
Palladium on carbon (5% Pd/C) mediates hydrogenation of unsaturated intermediates under ambient H₂ pressure. For instance, hydrogenating (3S)-methyl 4-(tert-butyldimethylsilyloxy)-3-((3aS,7S)-7-(tert-butyldimethylsilyloxy)-3a-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-3-yl)butanoate in ethyl acetate for 13 hours achieves full saturation of the indene ring (98% conversion).
Resolution of Enantiomers
Chiral HPLC using a Chiralpak IC column (hexane:isopropanol 95:5) separates the (1R) enantiomer from its (1S)-counterpart (CAS 147725-62-0), with a resolution factor (Rs) of 2.1. The absolute configuration is confirmed via X-ray crystallography of the (R)-Mosher ester derivative.
Physicochemical Properties
Table 2: Key Properties of (1R)-1-((1S,3aR,7aR)-4-(TBS-Oxy)-7a-Me-Ocahydroinden-1-yl)ethanol
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₈H₃₆O₂Si | HRMS |
| Molecular Weight | 312.56 g/mol | Calc. |
| Boiling Point | 367.3±15.0 °C (predicted) | QSPR |
| LogP | 4.974 | Computational |
| TPSA | 29.46 Ų | DFT Calculation |
Applications in Pharmaceutical Synthesis
This alcohol serves as a pivotal intermediate in synthesizing vitamin D analogs like 24R-Paricalcitol. The TBS-protected hydroxyl group enhances solubility in nonpolar solvents during Mitsunobu reactions to form the triene system characteristic of calcitriol derivatives .
Q & A
Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?
Methodological Answer:
- Step 1: Utilize chiral auxiliary agents or asymmetric catalysis to control stereocenters, particularly at the (1R) and (1S,3aR,7aR) positions.
- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the desired stereochemical outcome. Polar aprotic solvents like THF at -20°C to 0°C may reduce epimerization risks .
- Step 3: Monitor reaction progress using chiral HPLC or optical rotation measurements to confirm enantiomeric excess .
Q. How can NMR spectroscopy resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Step 1: Perform - and -NMR experiments to assign signals to specific protons/carbons. Compare coupling constants (e.g., -values for axial vs. equatorial protons in the octahydroindene system) to infer spatial arrangements .
- Step 2: Use NOESY/ROESY to detect through-space interactions between the tert-butyldimethylsilyl (TBS) group and adjacent methyl/ethyl substituents, confirming relative configurations .
Q. What analytical techniques are essential for verifying the compound’s purity?
Methodological Answer:
- Step 1: Combine GC-MS or LC-MS to detect low-level impurities (e.g., desilylated byproducts).
- Step 2: Use differential scanning calorimetry (DSC) to assess crystallinity and melting point consistency with literature values (e.g., NIST data ).
- Step 3: Validate elemental analysis (C, H, O) to confirm molecular formula matches theoretical values (e.g., CHOSi) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Step 1: Perform DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for key reactions, such as silyl ether cleavage or hydroxyl group functionalization.
- Step 2: Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The TBS-protected hydroxyl group may exhibit steric hindrance, reducing accessibility .
- Step 3: Validate predictions with kinetic isotope effects (KIEs) or Hammett plots to correlate electronic effects with reaction rates .
Q. How can conflicting spectroscopic data (e.g., IR vs. NMR) be reconciled for structural validation?
Methodological Answer:
- Step 1: Cross-reference IR absorption bands (e.g., O-H stretch at ~3400 cm for free hydroxyl vs. absence in TBS-protected form) with -NMR signals (e.g., absence of -OH proton at δ 1.5–2.5 ppm) .
- Step 2: Use 2D-NMR (HSQC, HMBC) to resolve overlapping signals caused by the compound’s rigid octahydroindene core .
- Step 3: Compare experimental data with computational spectroscopy (e.g., simulated IR/NMR via Gaussian) to identify outliers .
Q. What strategies mitigate regioselectivity challenges during functional group modifications?
Methodological Answer:
- Step 1: Employ protecting groups (e.g., TBS for hydroxyl) to direct reactivity toward less hindered sites.
- Step 2: Use steric-controlled catalysts (e.g., bulky phosphine ligands in cross-coupling) to favor substitutions at the 7a-methyl position over the indene core .
- Step 3: Screen solvents (e.g., DMF vs. toluene) to modulate transition-state accessibility. Polar solvents may enhance nucleophilic attack at the ethanol moiety .
Q. How can synthetic pathways be optimized to reduce diastereomer formation?
Methodological Answer:
- Step 1: Design stepwise ring-closing metathesis (RCM) or Diels-Alder reactions to pre-establish stereocenters before introducing the TBS group .
- Step 2: Use kinetic resolution (e.g., enzymatic catalysis) to selectively convert undesired diastereomers into separable byproducts .
- Step 3: Apply dynamic kinetic resolution (DKR) with chiral catalysts to invert configurations in situ, improving overall yield .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) across databases?
Methodological Answer:
- Step 1: Cross-validate data using authoritative sources (e.g., NIST Chemistry WebBook vs. peer-reviewed journals).
- Step 2: Replicate measurements under standardized conditions (e.g., ASTM methods for boiling point determination).
- Step 3: Consider batch-specific impurities (e.g., residual solvents) that may alter observed properties .
Q. What experimental controls are critical when studying the compound’s biological interactions?
Methodological Answer:
- Step 1: Include negative controls (e.g., desilylated analog) to isolate the TBS group’s role in receptor binding .
- Step 2: Use isotopic labeling (e.g., - or -tagged ethanol moiety) to track metabolic pathways via MS/MS .
- Step 3: Validate target engagement with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .
Advanced Methodological Design
Q. How can multi-step synthesis routes be designed to balance yield and scalability?
Methodological Answer:
- Step 1: Prioritize convergent synthesis to minimize linear steps. For example, synthesize the indene core and TBS-protected ethanol separately before coupling .
- Step 2: Optimize purification (e.g., flash chromatography vs. recrystallization) at each stage to reduce cumulative yield loss.
- Step 3: Apply process analytical technology (PAT) for real-time monitoring of critical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
